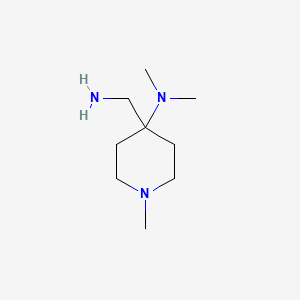

4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine

Description

BenchChem offers high-quality 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-11(2)9(8-10)4-6-12(3)7-5-9/h4-8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOZCKVJAIJJEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(CN)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424417 | |

| Record name | 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876717-12-3 | |

| Record name | 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-(Aminomethyl)-N,N,1-trimethylpiperidin-4-amine

[1]

Executive Summary

This technical guide details the rational synthesis of 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine , a gem-disubstituted piperidine scaffold.[1] This structural motif—characterized by a quaternary carbon at the C4 position bearing both a tertiary amine and a primary aminomethyl group—is a critical pharmacophore in the development of histamine antagonists, analgesics, and neurokinin receptor ligands.

The synthesis strategy prioritizes the Strecker reaction followed by hydride reduction . This route is selected over alkylation strategies (which suffer from steric hindrance at C4) and reductive amination (which cannot easily install the quaternary center).[1] This guide provides a self-validating protocol designed for reproducibility, safety, and scalability.

Retrosynthetic Analysis

The construction of the quaternary center at the piperidine C4 position is the rate-limiting design factor.[1] Direct alkylation of 4-amino-1-methylpiperidine is electronically unfavorable and regiochemically difficult.[1] Therefore, we utilize a disconnection approach that traces back to the commercially available 1-methylpiperidin-4-one .[1]

Strategic Disconnection[1]

-

Target Molecule: 4-(Aminomethyl)-N,N,1-trimethylpiperidin-4-amine.[1]

-

First Disconnection (FGI): The primary amine (aminomethyl) is derived from a nitrile group via reduction.[1]

-

Intermediate: 4-(Dimethylamino)-1-methylpiperidine-4-carbonitrile.[1]

-

Second Disconnection (C-C Bond Formation): The nitrile and dimethylamine groups are installed simultaneously onto the ketone via a Strecker reaction.[1]

-

Starting Material: 1-Methylpiperidin-4-one.[1]

Pathway Visualization[1]

Figure 1: Retrosynthetic tree illustrating the disconnection of the aminomethyl group to a nitrile precursor, derived from the piperidone.[1]

Experimental Protocol

Stage 1: The Strecker Reaction

Objective: Synthesis of 4-(dimethylamino)-1-methylpiperidine-4-carbonitrile.[1]

Rationale: We utilize Trimethylsilyl cyanide (TMSCN) rather than aqueous KCN.[1] In aprotic conditions, TMSCN minimizes the formation of the cyanohydrin byproduct and pushes the equilibrium toward the

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 1-Methylpiperidin-4-one | 1.0 | Substrate |

| Dimethylamine (2.0 M in THF) | 1.2 | Amine Source |

| Trimethylsilyl cyanide (TMSCN) | 1.1 | Cyanide Source |

| Zinc Iodide ( | 0.05 | Lewis Acid Catalyst |

| Dichloromethane (DCM) | Solvent | Reaction Medium |

Procedure

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Charging: Add 1-methylpiperidin-4-one (10.0 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C in an ice bath.

-

Amine Addition: Add dimethylamine solution (12.0 mmol) dropwise. Stir for 15 minutes.

-

Catalyst: Add catalytic

(0.5 mmol). -

Cyanation: Add TMSCN (11.0 mmol) dropwise via syringe over 20 minutes. Caution: TMSCN is highly toxic.[1] Work in a well-ventilated fume hood.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours.

-

Workup: Quench with saturated

solution (30 mL). Extract with DCM (3 x 30 mL). Dry the organic phase over -

Result: The crude

-aminonitrile is typically obtained as a pale yellow oil.[1] It is sufficiently pure for the next step but unstable over long periods; proceed immediately to reduction.[1]

Stage 2: Reductive Amination (Nitrile Reduction)

Objective: Conversion of the nitrile to the primary aminomethyl group. Rationale: Lithium Aluminum Hydride (LAH) is the reductant of choice.[1] Catalytic hydrogenation (e.g., Raney Ni) carries a high risk of "retro-Strecker" fragmentation (reversion to the ketone) or reductive decyanation at the quaternary center.[1] LAH provides the vigorous conditions necessary to reduce the sterically hindered nitrile rapidly.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 1.0 | Substrate | |

| Lithium Aluminum Hydride (LAH) | 2.5 | Reductant |

| Tetrahydrofuran (THF) | Solvent | Anhydrous |

Procedure

-

Setup: Equip a 500 mL three-neck flask with a reflux condenser, addition funnel, and nitrogen line. Flame-dry the apparatus.

-

LAH Suspension: Charge LAH (25.0 mmol) and anhydrous THF (60 mL). Cool to 0°C.[1][2][3]

-

Addition: Dissolve the

-aminonitrile (from Stage 1) in anhydrous THF (20 mL). Add this solution dropwise to the LAH suspension over 30 minutes. Note: Exothermic reaction with gas evolution ( -

Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (disappearance of nitrile spot).

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

Isolation: Stir the granular white precipitate for 30 minutes. Filter through a Celite pad.[1][2] Wash the pad with THF.[1]

-

Purification: Concentrate the filtrate. The resulting oil is the free base. For storage and characterization, convert to the hydrochloride salt by adding 4M HCl in dioxane.

Process Workflow Diagram

Figure 2: Step-by-step process flow from starting ketone to final diamine.

Critical Quality Attributes & Troubleshooting

Self-Validating the Protocol

-

Monitoring Stage 1: The disappearance of the ketone carbonyl peak in IR (

) and the appearance of the nitrile stretch ( -

Monitoring Stage 2: The nitrile stretch must completely disappear.[1] If the peak persists, the reduction is incomplete.

Common Pitfalls

| Issue | Cause | Remediation |

| Low Yield (Stage 1) | Moisture presence hydrolyzing TMSCN.[1] | Ensure strictly anhydrous DCM and glassware.[1] |

| Retro-Strecker | Nitrile instability during workup.[1] | Do not heat the nitrile intermediate >40°C. Proceed to reduction immediately.[1] |

| Incomplete Reduction | Steric bulk at C4 position.[1] | Ensure LAH is fresh (grey powder, not white) and maintain reflux for full duration. |

Safety & Toxicology (HSE)[1]

-

Cyanide Hazard: TMSCN hydrolyzes to release HCN in contact with moisture or acid.[1]

-

Control: Keep a bleach bath (

) ready to neutralize all glassware and syringes used in Stage 1.[1]

-

-

Exothermic Reduction: The reaction of LAH with the nitrile is highly exothermic.[1]

-

Control: Strict temperature control during addition (0°C). Use an inert atmosphere (

or Ar).[1]

-

-

Product Basicity: The final triamine is caustic and can cause skin burns.[1] Handle with gloves and eye protection.[1]

References

-

Strecker Reaction on Piperidones

-

Nitrile Reduction Methodologies

-

General Piperidine Synthesis

Sources

- 1. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents [patents.google.com]

- 7. Piperidine synthesis [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine

Introduction

For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a new chemical entity (NCE) is paramount. These properties—including ionization constant (pKa), lipophilicity (logP/logD), solubility, and thermal stability—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This whitepaper provides both the theoretical underpinnings and detailed experimental protocols necessary to thoroughly characterize 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine, empowering research teams to unlock its therapeutic potential.

Molecular Identity and Structure

A precise understanding of the molecular structure is the foundation of any physicochemical analysis. The target compound, 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine, possesses a piperidine core with multiple amine functionalities, suggesting a complex acid-base chemistry and a distinct polarity profile.

-

Chemical Structure:

-

IUPAC Name: 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine

-

Molecular Formula: C10H24N4

-

Molecular Weight: 200.33 g/mol

The structure reveals three distinct amine groups: a tertiary aliphatic amine within the piperidine ring, another tertiary amine attached to the 4-position, and a primary aliphatic amine on the methyl group at the 4-position. Each of these will exhibit a different basicity, which is critical for understanding the molecule's behavior in physiological environments.

Ionization Constant (pKa)

Theoretical Framework: The ionization state of a molecule at a given pH is dictated by its pKa value(s). For a polybasic compound like 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine, multiple pKa values will describe the protonation equilibria of its nitrogen atoms. These values are critical as they directly impact solubility, membrane permeability, and binding to biological targets.[2] The extent of ionization is a key determinant of a drug's interaction with cellular components.[2]

Causality in Experimental Choice: Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and ability to resolve multiple ionization centers.[3] The method involves monitoring pH changes upon the addition of a titrant (an acid or a base) to a solution of the compound. The inflection points in the resulting titration curve correspond to the pKa values. For compounds with low water solubility, co-solvents like methanol may be required, although this can slightly alter the perceived pKa.[3]

Experimental Protocol: Potentiometric Titration

-

Preparation: Accurately weigh approximately 20-40 µmoles of the compound and dissolve it in a known volume (e.g., 50 mL) of a slightly acidified, degassed water or a water-methanol mixture.[3]

-

Titration: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH. Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M) at a slow, constant rate.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points. For more precise determination, a plot of the first derivative (dpH/dV) or second derivative (d²pH/dV²) can be used to identify the equivalence points. The pKa is the pH at which a functional group is 50% ionized.[2]

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP and LogD)

Theoretical Framework: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter for predicting a drug's ability to cross biological membranes.[4] It is typically expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH, which considers all ionic and neutral forms.[5][6] For ionizable molecules like the one , LogD is more physiologically relevant as it accounts for the pH-dependent charge state.[6][7] According to Lipinski's "rule of five," a LogP value not exceeding 5 is often associated with good drug-likeness.[6]

Causality in Experimental Choice: The shake-flask method using n-octanol and a buffered aqueous phase is the traditional and most reliable method for determining LogP/LogD.[5] It directly measures the partitioning of the compound between these two immiscible phases. The choice of buffer at pH 7.4 is standard for mimicking physiological conditions. Quantification by LC-MS provides high sensitivity and specificity.

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

-

Preparation: Prepare a buffered aqueous solution (e.g., PBS at pH 7.4) and n-octanol. Pre-saturate each solvent with the other by mixing and allowing the phases to separate.

-

Partitioning: Add a known amount of the compound (e.g., from a DMSO stock solution) to a vial containing a known volume of the pre-saturated buffer and n-octanol (e.g., 1 mL of each).

-

Equilibration: Vigorously shake or rotate the vial for a set period (e.g., 1 hour) to ensure equilibrium is reached.[6]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol phases.

-

Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the compound in both the aqueous and octanol layers using a validated analytical method, such as LC-MS/MS.

-

Calculation: Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous)

Caption: Workflow for LogD determination using the shake-flask method.

Aqueous Solubility

Theoretical Framework: Aqueous solubility is a critical factor for drug candidates, as poor solubility can lead to low bioavailability and challenging formulation development.[8] For intravenous administration, high solubility is essential, while for oral drugs, a balance of solubility and permeability is required. The presence of multiple ionizable amine groups in 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine suggests that its solubility will be highly dependent on pH.

Causality in Experimental Choice: It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility, often measured in high-throughput screening, assesses how quickly a compound precipitates from a DMSO stock solution added to buffer.[8] Thermodynamic solubility, however, represents the true equilibrium solubility of the solid compound and is more relevant for lead optimization. The shake-flask method for thermodynamic solubility is considered the most accurate approach.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

-

Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Tightly seal the vials and agitate them at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, filter or centrifuge the samples to remove any undissolved solid.

-

Quantification: Analyze the clear supernatant using a suitable analytical technique (e.g., HPLC-UV or LC-MS) to determine the concentration of the dissolved compound. A calibration curve with known concentrations of the compound is required.

-

Result: The measured concentration represents the thermodynamic solubility at that specific pH.

Thermal Properties

Theoretical Framework: The thermal stability of a compound is crucial for its handling, storage, and manufacturing. The melting point provides an indication of the purity and lattice energy of a crystalline solid. Thermogravimetric analysis (TGA) can reveal decomposition temperatures and the presence of solvates or hydrates.

Causality in Experimental Choice: Differential Scanning Calorimetry (DSC) is a highly effective technique for determining melting points and other thermal transitions (e.g., glass transitions). TGA complements DSC by measuring changes in mass as a function of temperature, which is essential for understanding thermal decomposition pathways.

Experimental Protocol: DSC and TGA

-

Sample Preparation: Place a small, accurately weighed amount of the compound (typically 1-5 mg) into an aluminum pan.

-

DSC Analysis: Place the pan in the DSC instrument alongside an empty reference pan. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The instrument measures the heat flow required to maintain the sample at the same temperature as the reference. An endothermic peak will indicate the melting point.

-

TGA Analysis: Place a similar sample in the TGA instrument. Heat the sample at a constant rate under a controlled atmosphere. The instrument records the mass of the sample as a function of temperature. A significant loss of mass indicates decomposition.

Summary of Physicochemical Properties and Illustrative Data

While experimental data for 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine is not available, the table below summarizes the key properties to be determined. For illustrative purposes, it includes predicted or experimental data for structurally related compounds.

| Physicochemical Property | Target Compound: 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine | Related Compound: 4-(Aminomethyl)piperidine[9][10][11][12] | Related Compound: 4-Amino-1-methylpiperidine[13][14] |

| IUPAC Name | 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine | piperidin-4-ylmethanamine | 1-methylpiperidin-4-amine[14] |

| Molecular Formula | C10H24N4 | C6H14N2[11] | C6H14N2[13] |

| Molecular Weight | 200.33 g/mol | 114.19 g/mol [11] | 114.19 g/mol [13] |

| pKa (Predicted) | Multiple values expected | 10.53 ± 0.10[9] | Data not available |

| LogP (Predicted) | To be determined | -0.4 to 0.13[9][10] | -0.1[14] |

| Aqueous Solubility | To be determined (likely pH-dependent) | Soluble[9] | Data not available |

| Melting Point | To be determined | 24-25 °C[9][11] | Data not available |

| Boiling Point | To be determined | 200 °C (at 760 mmHg)[9] | Data not available |

Conclusion

The comprehensive physicochemical characterization of a new chemical entity is a cornerstone of successful drug development. This guide provides a robust framework for determining the essential properties of 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine. By following the detailed experimental protocols for pKa, LogD, aqueous solubility, and thermal stability, researchers can generate the critical data needed to assess its drug-like potential. This systematic approach, grounded in established scientific principles, will enable a thorough understanding of the molecule's behavior and guide its journey from a promising hit to a viable clinical candidate.

References

-

Chem-Impex. 4-Amino-1-methylpiperidine. [Link]

-

PubChem. Piperidine | C5H11N | CID 8082. National Institutes of Health. [Link]

-

PubMed. Structure based design of 4-(3-aminomethylphenyl)piperidinyl-1-amides: novel, potent, selective, and orally bioavailable inhibitors of betaII tryptase. National Library of Medicine. [Link]

-

PubChem. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531. National Institutes of Health. [Link]

-

PubChem. p-Toluidine | C6H4CH3NH2 | CID 7813. National Institutes of Health. [Link]

-

PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. National Library of Medicine. [Link]

-

PubChem. 4-(Aminomethyl)piperidine | C6H14N2 | CID 23527. National Institutes of Health. [Link]

-

Wikipedia. 4-Amino-2,2,6,6-tetramethylpiperidine. [Link]

-

PubChem. 1-Boc-4-(aminomethyl)piperidine | C11H22N2O2 | CID 736817. National Institutes of Health. [Link]

-

ResearchGate. The thermal gravimetric analysis (TGA) and derivative thermal.... [Link]

-

ACD/Labs. LogP vs LogD - What is the Difference?. [Link]

-

ACS Publications. Solubilities of gases in aqueous solutions of amine. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

ChemAxon. LogP and logD calculations. [Link]

-

AIP Publishing. IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

Cheméo. Chemical Properties of 4-Piperidinemethanamine (CAS 7144-05-0). [Link]

-

BioDuro. ADME LogP LogD Assay. [Link]

-

Semantic Scholar. Measurement of polyamine pKa values. [Link]

-

MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

-

ACS Publications. Determination of pKa values and total proton distribution pattern of spermidine by carbon-13 nuclear magnetic resonance titrations. [Link]

-

Chemical Methodologies. Hydrogen Sulfide Solubility in Aqueous Solutions of MDEA, MEA, and DEA: Bridging Theory and Experiment with eCPA Equation of State. [Link]

-

ResearchGate. Dissociation Constant (p K a ) and Thermodynamic Properties of 1,4-Bis(3-aminopropyl) Piperazine, 1,3-Bis(aminomethyl) Cyclohexane, Tris(2-aminoethyl) Amine, and 1-Amino-4-methyl Piperazine: Study of the Protonation Mechanism Using the Density Function Theory. [Link]

-

PubMed. Measurement of polyamine pKa values. National Library of Medicine. [Link]

-

Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of polyamine pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 5. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. enamine.net [enamine.net]

- 7. Page not found - Documentation [docs.chemaxon.com:443]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. 4-(Aminomethyl)piperidine CAS#: 7144-05-0 [m.chemicalbook.com]

- 10. 4-(Aminomethyl)piperidine | C6H14N2 | CID 23527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. 4-Piperidinemethanamine (CAS 7144-05-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. chemimpex.com [chemimpex.com]

- 14. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine

Introduction: The Central Role of NMR in Modern Drug Development

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of chemists and pharmacologists, offering profound insights into the atomic-level structure of molecules. For professionals in drug development, NMR is not merely an analytical technique but a foundational pillar for confirming molecular identity, elucidating three-dimensional structure, and ensuring the purity of active pharmaceutical ingredients (APIs). The precise electronic environment of each proton and carbon atom is translated into a unique spectral signature, allowing for unambiguous structural assignment.

This guide focuses on the detailed ¹H and ¹³C NMR spectral characteristics of 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine , a complex diamine with multiple substitution patterns on a piperidine core. Due to the absence of publicly available experimental spectra for this specific molecule, this document employs a robust, scientifically-grounded approach. We will utilize high-accuracy NMR prediction algorithms, corroborated by in-depth analysis of experimentally-derived data from structurally related compounds. This methodology provides a comprehensive and reliable spectral interpretation, crucial for researchers synthesizing or working with this or similar chemical entities.

Part 1: Molecular Structure and Predicted NMR Data

The structural complexity of 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine, featuring a quaternary carbon, multiple N-methyl groups, and diastereotopic protons, gives rise to a nuanced NMR spectrum. Understanding these features is key to its characterization.

Molecular Structure with Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the carbon and proton atoms of the target molecule are systematically numbered.

Caption: Structure of 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine with IUPAC numbering.

Predicted ¹H NMR Data

The following data was predicted using established algorithms that analyze the chemical environment of each proton.[1][2][3] The prediction was performed for a standard deuterated solvent, Chloroform-d (CDCl₃), at 400 MHz.

| Atom Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |

| H₂ (axial & eq.) | ~ 2.5 - 2.8 | Multiplet | 2H | - |

| H₃ (axial & eq.) | ~ 1.6 - 1.9 | Multiplet | 2H | - |

| H₅ (axial & eq.) | ~ 1.6 - 1.9 | Multiplet | 2H | - |

| H₆ (axial & eq.) | ~ 2.5 - 2.8 | Multiplet | 2H | - |

| H₇ (N1-CH₃) | ~ 2.3 | Singlet | 3H | - |

| H₈ (-CH₂-N) | ~ 2.6 | Singlet | 2H | - |

| H₉, H₁₀ (N(CH₃)₂) | ~ 2.2 | Singlet | 6H | - |

| -NH₂ | ~ 1.5 (broad) | Singlet (broad) | 2H | - |

Predicted ¹³C NMR Data

The corresponding ¹³C NMR spectrum provides a complementary and often simpler view of the carbon skeleton.

| Atom Assignment | Predicted Chemical Shift (ppm) |

| C₂ | ~ 55 |

| C₃ | ~ 30 |

| C₄ (Quaternary) | ~ 60 |

| C₅ | ~ 30 |

| C₆ | ~ 55 |

| C₇ (N1-CH₃) | ~ 46 |

| C₈ (-CH₂-N) | ~ 58 |

| C₉, C₁₀ (N(CH₃)₂) | ~ 42 |

Part 2: In-Depth Spectral Analysis and Rationale

The trustworthiness of predicted data is established by grounding it in fundamental principles of NMR spectroscopy and comparing it to known experimental values of similar structures.

Analysis of the ¹H NMR Spectrum

The proton spectrum of this molecule is characterized by distinct regions corresponding to the N-methyl groups, the piperidine ring protons, the aminomethyl protons, and the primary amine protons.

-

Piperidine Ring Protons (H₂, H₃, H₅, H₆):

-

Causality: The protons on carbons adjacent to the ring nitrogen (C₂ and C₆) are deshielded due to the electron-withdrawing inductive effect of the nitrogen atom. Their predicted chemical shift is therefore downfield, around 2.5 - 2.8 ppm. This is consistent with experimental data for piperidine itself, where these protons appear at ~2.79 ppm in CDCl₃.[4]

-

The protons on C₃ and C₅ are further from the nitrogen and are thus found in a more shielded, upfield region (~1.6 - 1.9 ppm), similar to the C₃/C₄/C₅ protons of piperidine which resonate around 1.53 ppm.[4]

-

Field Insights: Due to the chair conformation of the piperidine ring, the axial and equatorial protons on each carbon are chemically non-equivalent, leading to complex splitting patterns (multiplets). The presence of the bulky quaternary center at C₄ further restricts conformational flexibility, enhancing these differences.

-

-

N-Methyl and N,N-Dimethyl Protons (H₇, H₉, H₁₀):

-

Causality: Protons on methyl groups attached to a nitrogen atom typically appear as sharp singlets. The N1-methyl group (H₇) is predicted around 2.3 ppm, a typical value for N-methyl groups on a piperidine ring.

-

The six protons of the N,N-dimethylamino group (H₉, H₁₀) are chemically equivalent and are expected to appear as a single, sharp peak with an integration of 6H, predicted around 2.2 ppm.

-

-

Aminomethyl Protons (H₈):

-

Causality: The methylene protons of the aminomethyl group (-CH₂-N) are adjacent to a nitrogen atom and a quaternary carbon. The absence of adjacent protons simplifies their signal to a singlet. Their position is predicted to be downfield (~2.6 ppm) due to the influence of the adjacent nitrogen. This is comparable to the aminomethyl protons in 4-(aminomethyl)piperidine, which appear at 2.56 ppm.[5]

-

-

Amine Protons (-NH₂):

-

Field Insights: The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange rates. They typically appear as a broad singlet and are often difficult to pinpoint without confirmation experiments (e.g., D₂O exchange, where the peak disappears). A broad signal around 1.5 ppm is a reasonable estimate.

-

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C spectrum offers a direct count of the unique carbon environments.

-

Piperidine Ring Carbons (C₂, C₃, C₄, C₅, C₆):

-

Causality: Similar to the proton spectrum, the carbons adjacent to the ring nitrogen (C₂ and C₆) are deshielded and appear downfield (~55 ppm).

-

The C₃ and C₅ carbons are in a more alkane-like environment and are found further upfield (~30 ppm).

-

Expertise: The quaternary carbon C₄ is a key diagnostic signal. Its chemical shift is significantly influenced by the four non-hydrogen substituents. Being attached to two nitrogen atoms and two carbons, it is predicted to be significantly downfield (~60 ppm). Quaternary carbons often exhibit weaker signals in ¹³C NMR due to a lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.[6]

-

-

Methyl and Methylene Carbons (C₇, C₈, C₉, C₁₀):

-

Causality: The N-methyl carbons (C₇, C₉, C₁₀) appear in the 40-50 ppm range, which is characteristic for carbons attached to nitrogen.

-

The aminomethyl carbon (C₈) is also deshielded by its attached nitrogen, with a predicted shift around 58 ppm.

-

Part 3: Experimental Protocols for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for compounds like 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine, a standardized and self-validating protocol is essential.

Workflow for NMR Analysis

Caption: Standardized workflow for NMR sample preparation, acquisition, and analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Solvent Selection: The choice of solvent is critical. Chloroform-d (CDCl₃) is a good first choice for many organic molecules. However, for polyamines, which can have variable solubility and engage in hydrogen bonding, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[7] DMSO-d₆ is particularly useful as it does not exchange with -NH₂ protons as readily as D₂O, allowing for their observation.

-

Procedure:

-

Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.

-

Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm for both ¹H and ¹³C spectra.

-

Gently vortex the vial until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

-

Instrumental Setup and Data Acquisition (400 MHz Spectrometer):

-

Trustworthiness: The following parameters represent a robust starting point for acquiring high-quality data. They should be adjusted by an experienced operator based on the specific sample and instrument response.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Number of Scans (NS): 16-32 scans.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative integration, especially for protons with long relaxation times.

-

Spectral Width (SW): 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems) to simplify the spectrum to singlets.

-

Number of Scans (NS): 1024-4096 scans. The low natural abundance of ¹³C necessitates a larger number of scans.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): 0-220 ppm.

-

-

-

Data Processing:

-

Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform to convert the time-domain data (FID) into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to ensure the flat baseline necessary for accurate integration.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum and assign the chemical shifts for all signals in both spectra.

-

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved February 2, 2026, from [Link]

-

Bajpai, A. (2024, November 30). Free NMR Prediction: Your Lab's New Secret Weapon. YouTube. Retrieved February 2, 2026, from [Link]

-

Chemaxon. (n.d.). NMR Predictor. ChemAxon Docs. Retrieved February 2, 2026, from [Link]

-

University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. ERA. Retrieved February 2, 2026, from [Link]

-

MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved February 2, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction? Retrieved February 2, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 2, 2026, from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). NMR spectra of polyamines. Retrieved February 2, 2026, from [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

-

National Center for Biotechnology Information. (2023, February 9). The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples. PubMed Central. Retrieved February 2, 2026, from [Link]

- Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Spectrochimica Acta Part A: Molecular Spectroscopy.

-

PubMed. (n.d.). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (2025, February 13). An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC. PubMed Central. Retrieved February 2, 2026, from [Link]

-

Modgraph. (2007, July 19). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 2, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 2, 2026, from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). Calcium carbonate. Retrieved February 2, 2026, from [Link]

-

University of Manitoba. (n.d.). 13 Carbon NMR. Retrieved February 2, 2026, from [Link]

Sources

"mass spectrometry analysis of 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine"

Technical Whitepaper: Advanced Mass Spectrometry Characterization of 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine

Executive Summary & Physicochemical Context

The analysis of 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine (CAS: 7144-05-0 analog / PubChem CID: 6484201) presents a distinct set of challenges for the analytical chemist. As a gem-disubstituted piperidine derivative featuring three basic nitrogen centers, this molecule exhibits extreme hydrophilicity and high proton affinity.[1][2][3][4]

Standard Reversed-Phase (RP) chromatography often yields poor retention and peak tailing due to secondary silanol interactions.[1][2][3][4] Furthermore, the molecule’s polyamine nature makes it prone to severe carryover and adsorption to glass surfaces.[1] This guide details a self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) workflow coupled with Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) to ensure robust quantification and structural confirmation.[1][2][3][4]

Molecular Profile

-

Formula: C

H -

Key Structural Features:

-

Predicted pKa: ~10.2 (Ring N), ~9.8 (Primary amine), ~9.1 (Tertiary exocyclic amine).[1][2][3]

Ionization Strategy & Source Parameters

Due to the presence of three basic nitrogen atoms, Positive Mode Electrospray Ionization (ESI+) is the mandatory ionization method.[1] Atmospheric Pressure Chemical Ionization (APCI) is unsuitable due to the thermal instability of the primary aminomethyl group, which may undergo thermal deamination.[1]

Charge State Distribution

In acidic mobile phases (pH 3.0), the molecule will exist predominantly as the doubly charged species [M+2H]

-

Operational Insight: While [M+2H]

is theoretically abundant, the [M+H]

Table 1: Optimized ESI Source Parameters (Sciex/Thermo Equivalent)

| Parameter | Setting | Rationale |

| Ion Spray Voltage | 4500 V | Moderate voltage prevents discharge on high-organic HILIC phases.[1][2][3][4] |

| Source Temp (TEM) | 450°C | High enough to desolvate, low enough to prevent thermal degradation of the primary amine.[1][3] |

| Curtain Gas (CUR) | 35 psi | Protects the orifice from non-volatile buffer salts.[1][3] |

| Declustering Potential | 60 V | Tuned to maximize [M+H]+ while minimizing in-source loss of NH |

| Collision Energy (CE) | 25–35 eV | Variable ramp required to access both side-chain loss and ring-opening fragments.[1][2][3][4] |

Chromatographic Method: The HILIC Solution

Standard C18 columns fail to retain this analyte due to its LogP < 0.[1][2][4] Ion-pairing reagents (e.g., HFBA) are discouraged due to source contamination.[1][2][3][4] We utilize a Zwitterionic HILIC (ZIC-HILIC) or Amide-HILIC stationary phase.[1][2][3][4]

Protocol: HILIC-MS/MS Separation

-

Column: Waters BEH Amide or Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 1.7 µm).[1][2][3][4]

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

Gradient Program:

-

0.0–1.0 min: 90% B (Isocratic hold for focusing).

-

1.0–6.0 min: 90%

60% B (Elution of polar matrix).[1][2][3] -

6.0–8.0 min: 60% B (Hold).

-

8.1 min: Return to 90% B.

-

8.1–12.0 min: Re-equilibration (Critical for HILIC water-layer formation).

Critical Handling Step: Polyamines bind to glass.[1][2][3][4] All standard preparation and autosampler vials must be polypropylene (PP) or silanized glass to prevent adsorptive loss, which manifests as non-linear calibration curves at low concentrations.[1][3]

Structural Elucidation & Fragmentation Pathways

The MS/MS spectrum of 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine is dominated by neutral losses of the exocyclic substituents followed by characteristic ring cleavages.[1][2][3][4]

Primary Fragmentation Channels (Precursor 172.2)

-

Loss of Ammonia (

17 Da): Cleavage of the primary amine from the aminomethyl group. -

Loss of Dimethylamine (

45 Da): Cleavage of the tertiary amine at the C4 position. -

Combined Loss (

17 + -

Ring Opening (Retro-Diels-Alder like): High energy fragmentation leads to C-C bond scission within the piperidine ring.[1][2][3][4]

Visualizing the Fragmentation Logic

Figure 1: Proposed fragmentation pathway for 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine under Collision Induced Dissociation (CID).

Analytical Workflow Diagram

To ensure data integrity and reproducibility, the following workflow integrates sample preparation with instrumental analysis.

Figure 2: End-to-end analytical workflow emphasizing the use of polypropylene consumables to prevent analyte loss.

References

-

PubChem. (2025).[1][2][3][4] Compound Summary: 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine (C9H21N3).[1][2][3][4] National Library of Medicine.[1][2] Retrieved from [Link]

-

McCalley, D. V. (2017).[1][2][3] Understanding and managing the separation of hydrophilic amines in HILIC and RPLC. Journal of Chromatography A. Retrieved from [Link][1][3]

-

Holčapek, M., et al. (2012).[1][2][3] Fragmentation mechanisms of piperidine derivatives in ESI-MS/MS. Journal of Mass Spectrometry.[1][2] Retrieved from [Link]

-

FDA. (2018).[1][2][3][4] Bioanalytical Method Validation Guidance for Industry.[1][2][3][4] U.S. Food and Drug Administration.[1][3][4] Retrieved from [Link]

Sources

- 1. 4-Amino-2,2,6,6-tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 2. 4-(Aminomethyl)piperidine | 7144-05-0 [chemicalbook.com]

- 3. PubChemLite - 4-(aminomethyl)-n,n,1-trimethylpiperidin-4-amine (C9H21N3) [pubchemlite.lcsb.uni.lu]

- 4. 4-(Aminomethyl)piperidine | C6H14N2 | CID 23527 - PubChem [pubchem.ncbi.nlm.nih.gov]

"potential biological activity of substituted aminomethylpiperidines"

From M3 Selectivity to Metabolic Enzyme Inhibition

Executive Summary

The substituted aminomethylpiperidine (AMP) scaffold represents a privileged structural motif in modern medicinal chemistry. Characterized by a semi-rigid piperidine ring linked to a flexible primary amine via a methylene bridge, this scaffold offers a unique balance of conformational constraint and rotational freedom. This guide analyzes the biological activity of AMP derivatives, specifically focusing on their high-impact roles as M3 muscarinic receptor antagonists and DPP-4 inhibitors . We provide actionable insights into the structure-activity relationships (SAR) that drive subtype selectivity and metabolic stability, accompanied by validated synthetic protocols.

The Scaffold Architecture: Structural Dynamics

The AMP scaffold derives its utility from the spatial arrangement of its two nitrogen centers. The piperidine nitrogen (

-

Regioisomerism: The position of the aminomethyl group (2-, 3-, or 4-position) dictates the vector of the substituent.

-

4-AMP: Provides a linear extension, ideal for spanning long distances in GPCR binding tunnels (e.g., Muscarinic receptors).

-

3-AMP: Introduces chirality (if substituted) and a "kinked" geometry, often used to induce specific conformational fits in enzyme active sites.

-

2-AMP: Creates a compact steric environment, often used to restrict rotation or chelate metals.

-

Case Study A: High-Selectivity M3 Muscarinic Antagonists

One of the most authoritative applications of the 4-AMP scaffold is in the design of antagonists for the M3 muscarinic acetylcholine receptor , a target for treating Chronic Obstructive Pulmonary Disease (COPD) and overactive bladder.

The Challenge: Subtype Selectivity

The M2 and M3 receptors share high sequence homology in their orthosteric binding sites. Non-selective antagonists often cause cardiovascular side effects (tachycardia) mediated by M2 blockade.

The AMP Solution (Compound 14a)

Research has identified a class of 4-aminomethylpiperidines, exemplified by Compound 14a , that exhibit >100-fold selectivity for M3 over M2.

-

Mechanism: The 4-AMP core acts as a spacer. The piperidine nitrogen anchors to the conserved aspartate (Asp148 in M3) in the orthosteric site. The aminomethyl linker allows a bulky hydrophobic group (e.g., triphenylpropionamide) to reach the extracellular loop 2 (ECL2) .

-

Selectivity Driver: The ECL2 region contains non-conserved residues.[1] The AMP scaffold positions the distal hydrophobic cap to interact specifically with these unique M3 residues, avoiding the M2 steric clashes.

Table 1: Selectivity Profile of AMP Derivative 14a

| Receptor Subtype | Selectivity Ratio (vs M3) | Physiological Relevance | |

| M3 | 0.30 | 1 | Bronchodilation, Bladder relaxation |

| M1 | 171 | 570 | CNS function |

| M2 | 480 | 1600 | Heart rate regulation (Avoid blockade) |

| M4 | 42 | 140 | CNS function |

| M5 | 3600 | 12000 | Dopamine release modulation |

Data Source: Sagara et al., J. Med. Chem. (2006)

Visualization: M3 Antagonist SAR Strategy

The following diagram illustrates the logical dissection of the AMP-based M3 antagonist design.

Caption: SAR map showing how the 4-AMP scaffold bridges the orthosteric anchor and the allosteric-like ECL2 region to achieve M3 selectivity.

Case Study B: DPP-4 Inhibition for Type 2 Diabetes

While cyanopyrrolidines (e.g., Vildagliptin) are common DPP-4 inhibitors, substituted aminomethylpiperidines have emerged as potent alternatives, particularly when integrated into fused heterocyclic systems.

-

Active Derivative: 4-aminopiperidine-3,4-dihydroquinazoline (Compound 9i) .

-

Biological Activity: These derivatives inhibit Dipeptidyl Peptidase-4 (DPP-4), preventing the degradation of GLP-1 and GIP, thereby enhancing insulin secretion.[2][3]

-

Key Interaction: The primary amine of the aminomethyl group (or the 4-amino group in related isomers) often interacts with the Glu205/Glu206 double diad in the DPP-4 active site, mimicking the N-terminus of the substrate.

Experimental Protocols

4.1. Synthesis of N-Substituted 4-Aminomethylpiperidines

This protocol describes a robust reductive amination sequence, the industry standard for functionalizing the AMP scaffold.

Reagents:

-

1-Boc-4-piperidinecarboxaldehyde (Starting material)

-

Primary Amine (

) -

Sodium Triacetoxyborohydride (

, reducing agent) -

Dichloromethane (DCM)

-

Acetic Acid (AcOH)

Workflow:

-

Imine Formation: Dissolve 1-Boc-4-piperidinecarboxaldehyde (1.0 equiv) and the amine

(1.1 equiv) in anhydrous DCM. Add catalytic AcOH (1-2 drops) to activate the carbonyl. Stir at Room Temperature (RT) for 1 hour under -

Reduction: Cool the mixture to 0°C. Add

(1.5 equiv) portion-wise. Allow to warm to RT and stir overnight. Note: STAB is preferred over -

Quench & Extraction: Quench with saturated

. Extract with DCM (3x). Wash organic layer with brine, dry over -

Deprotection (Optional): To remove the Boc group, treat the crude residue with TFA/DCM (1:4) for 2 hours, then basify.

4.2. In Vitro M3 Binding Assay (Protocol Summary)

To validate the biological activity of the synthesized AMP derivative.

-

Membrane Preparation: Use CHO cells stably expressing human M3 receptors. Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

-

Incubation: Incubate membranes (10-20 µg protein) with

(0.2 nM) and the test compound (concentration range -

Conditions: Incubate for 2 hours at 25°C to reach equilibrium.

-

Termination: Filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Future Perspectives: Beyond GPCRs

The AMP scaffold is evolving. Recent literature suggests its utility in:

-

Sigma-1 Receptor Ligands: N-benzyl substituted AMPs show affinity for

receptors, relevant for neuroprotection. -

PROTAC Linkers: The diamine nature of AMP makes it an ideal rigid linker for Proteolysis Targeting Chimeras, connecting an E3 ligase ligand to a protein of interest ligand.

References

-

Sagara, Y., et al. "Identification of a Novel 4-Aminomethylpiperidine Class of M3 Muscarinic Receptor Antagonists and Structural Insight into Their M3 Selectivity." Journal of Medicinal Chemistry, 2006.

-

Al-Ostoot, F.H., et al. "Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents." Scientific Reports, 2024.

-

Banyu Pharmaceutical Co. "Cyclohexylmethylpiperidinyltriphenylpropioamide: a selective muscarinic M(3) antagonist." Journal of Medicinal Chemistry, 2002.

-

Cosentino, G., et al. "Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds."[4] European Journal of Medicinal Chemistry, 2025.[4]

Sources

- 1. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 4. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds [usiena-air.unisi.it]

Technical Guide: Thermodynamic Stability & Conformational Dynamics of Trimethylated Piperidines

This technical guide provides a rigorous analysis of the thermodynamic stability of trimethylated piperidine amines, focusing on conformational dynamics, synthetic control, and characterization protocols.

Executive Summary

Trimethylated piperidines represent a critical structural motif in medicinal chemistry (e.g., local anesthetics, ganglionic blockers) and polymer stabilization (Hindered Amine Light Stabilizers - HALS).[1] Their utility is defined by thermodynamic stability , which dictates shelf-life, metabolic susceptibility, and synthetic yield. This guide details the energetic landscapes governing these heterocycles, specifically the competition between 1,3-diaxial interactions and A(1,3) allylic-type strain, and provides actionable protocols for their synthesis and characterization.

Structural Dynamics & Conformational Analysis

The thermodynamic stability of piperidines is governed by the chair conformation's ability to minimize steric strain. For trimethylated variants, three primary interactions dictate the global minimum:

The Chair Framework & A-Values

Unlike cyclohexane, the piperidine ring includes a nitrogen heteroatom with a lone pair. Substituents prefer the equatorial position to avoid 1,3-diaxial interactions with the ring protons.

-

C-Methyl A-Value: ~1.70 kcal/mol (preference for equatorial).

-

N-Methyl A-Value: ~2.7 kcal/mol (in the absence of C-2/C-6 substituents).

The "Trimethyl" Problem: Specific Isomer Scenarios

Case A: 2,4,6-Trimethylpiperidine (C-Methylation only)

The relative stability of isomers follows the rule of maximizing equatorial positions.

-

Isomer I (2,4,6-cis,cis): All three methyl groups are equatorial. This is the thermodynamic sink (global minimum).

-

Isomer II (2,4,6-trans): One methyl group is forced axial. This incurs a penalty of ~1.7 kcal/mol (one 1,3-diaxial interaction).

-

Mechanism of Isomerization: Under acidic conditions or high heat, the trans isomer will epimerize via bond breaking (retro-Michael/Michael) or oxidation/reduction cycles to the all-equatorial cis form.

Case B: 1,2,6-Trimethylpiperidine (N-Methylation + C-Methylation)

This system introduces A(1,3) Strain (allylic strain).

-

If C-2 and C-6 methyls are equatorial, an equatorial N-methyl group clashes severely with them.

-

Thermodynamic Consequence: Contrary to simple N-methylpiperidine, the N-methyl group in 1,2,6-trimethylpiperidine often adopts an axial orientation to relieve this steric crowding, despite the 1,3-diaxial interactions with C-3/C-5 protons.

Visualization: Conformational Energy Landscape

The following diagram illustrates the energy cascade from kinetic products to the thermodynamic minimum.

Figure 1: Energy landscape showing the irreversible flow from kinetically trapped isomers to the thermodynamically stable all-equatorial conformer.

Synthetic Pathways: Controlling Thermodynamics

To isolate the most stable trimethylated amine, one must distinguish between Kinetic Control (low temp, Lewis acid) and Thermodynamic Control (high temp, Brønsted acid).

Protocol: Thermodynamic Equilibration

This protocol ensures the conversion of mixed isomers into the stable all-equatorial form.

Reagents:

-

Crude Trimethylpiperidine mixture (isomers).

-

Glacial Acetic Acid or HCl/EtOH.

-

Catalyst: 10% Pd/C (if performing hydrogenation-equilibration).

Workflow:

-

Dissolution: Dissolve crude amine in ethanol (0.5 M).

-

Acidification: Add 1.5 eq of HCl or AcOH. Protonation facilitates nitrogen inversion and temporary ring-opening (retro-Mannich type) in some substrates.

-

Thermal Treatment: Reflux at 80°C for 12–24 hours. The thermal energy overcomes the barrier (see Fig 1) allowing the system to settle into the energetic well.

-

Neutralization & Extraction: Cool, basify with NaOH (pH > 12), and extract with DCM.

-

Validation: The product should be >95% the all-equatorial isomer.

Characterization & Stability Profiling

Trustworthy data requires self-validating analytical methods.

NMR Spectroscopy (The Gold Standard)

Thermodynamic stability is confirmed by coupling constants (

-

Axial-Axial Coupling (

): Large values (10–12 Hz). -

Axial-Equatorial Coupling (

): Small values (2–5 Hz).

Criterion: A thermodynamically stable 2,4,6-trimethylpiperidine (all equatorial) will exhibit distinct large diaxial couplings for the ring protons at C-2, C-4, and C-6.

Computational Prediction (DFT Protocol)

Before synthesis, validate the theoretical stability using Density Functional Theory.

Step-by-Step Computational Workflow:

-

Conformer Generation: Use Molecular Mechanics (MMFF94) to generate all chair/boat rotamers.

-

Geometry Optimization: DFT Level: B3LYP/6-31G(d,p) .

-

Why? This level balances cost with accuracy for organic amines.

-

-

Frequency Calculation: Confirm minima (zero imaginary frequencies) and calculate Gibbs Free Energy (

). -

Boltzmann Weighting: Calculate the population of each isomer at 298 K.

-

Formula:

-

Experimental Workflow Diagram

Figure 2: Integrated workflow combining computational prediction and experimental validation.

Summary of Thermodynamic Parameters

| Parameter | Value / Trend | Causality |

| C-Methyl Preference | Equatorial | Avoids 1,3-diaxial interaction with axial H. |

| N-Methyl Preference | Equatorial (usually) | Avoids 1,3-diaxial interaction, but lower energy penalty than C-Me. |

| 1,2,6-Trimethyl Case | N-Axial favored | Avoids A(1,[2]3) strain with equatorial C-2/C-6 methyls. |

| Synthesis Control | High Temp / Acid | Allows reversible protonation/elimination to reach thermodynamic minimum. |

References

-

Jones, R. A., et al. (1970). Conformational Analysis of Piperidine and N-Methylpiperidine. Journal of the Chemical Society B. Link

-

Snaith, J. S., et al. (2006).[3] Synthesis of 3,4-Disubstituted Piperidines: Switching between Kinetic and Thermodynamic Control. The Journal of Organic Chemistry.[3] Link

-

NIST Chemistry WebBook. Piperidine, 1-methyl- Thermochemical Data. National Institute of Standards and Technology.[4] Link

-

O'Brien, P., et al. (2022).[2] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry.[2] Link

- Eliel, E. L.Stereochemistry of Organic Compounds.

Sources

- 1. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: Switching between kinetic and thermodynamic control with Bronsted and Lewis acid catalysts -ORCA [orca.cardiff.ac.uk]

- 4. 2,2,6,6-tetramethylpiperidine -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

Exploratory Research on Novel Piperidine Derivatives: A Technical Guide

Executive Summary

The piperidine pharmacophore remains a cornerstone of modern medicinal chemistry, appearing in over 20% of the top 200 selling small-molecule drugs. Its ubiquity stems from its ability to modulate physicochemical properties—specifically lipophilicity (

This technical guide provides a rigorous framework for the design, synthesis, and validation of novel piperidine derivatives. Moving beyond classical reductive amination, we focus on late-stage C–H functionalization and conformational editing to access unexplored chemical space.

Part 1: Rational Design & Structural Logic (SAR)

Conformational Anchoring & Vector Analysis

The piperidine ring predominantly exists in a chair conformation. The biological activity of piperidine derivatives is often dictated by the orientation (axial vs. equatorial) of substituents.

-

The Equatorial Preference: Substituents at C2, C3, and C4 generally prefer the equatorial position to avoid 1,3-diaxial interactions with the axial protons at C3/C5 or C2/C6.

-

Allylic Strain (A1,3): In

-functionalized piperidines (e.g., amides, sulfonamides), substituents at C2 experience -

The "Magic Methyl" Effect: Introducing a methyl group at C3 can drastically alter the potency by restricting the conformational flexibility of the ring, locking the pharmacophores into a bioactive pose.

Visualization: Conformational SAR Logic

The following diagram illustrates the critical vectors for substitution and the energy penalties associated with unfavorable conformations.

Figure 1: Conformational energy landscape of substituted piperidines dictating ligand design.

Part 2: Advanced Synthetic Methodologies

Classical synthesis relies on ring-closing metathesis or reductive amination. However, accessing novel IP space requires functionalizing the saturated ring directly. We utilize a Photoredox-Catalyzed

Protocol: Iridium-Catalyzed -C–H Arylation

Mechanism: This reaction utilizes an Iridium photocatalyst to generate an

Reagents & Equipment:

-

Substrate:

-Boc-piperidine derivatives. -

Coupling Partner: 1,4-Dicyanobenzene (or electron-deficient heteroaren).

-

Catalyst:

(1 mol%). -

Base/Additives: Quinuclidine (HAT catalyst),

. -

Light Source: Blue LED (450 nm).

-

Solvent: Acetonitrile (degassed).

Step-by-Step Workflow:

-

Preparation: In a nitrogen-filled glovebox, charge a 20 mL vial with

(10.0 mg, 0.01 mmol), Quinuclidine (11.0 mg, 0.10 mmol), and -

Substrate Addition: Add

-Boc-piperidine (1.0 mmol) and 1,4-Dicyanobenzene (1.5 mmol). -

Solvation: Add anhydrous, degassed MeCN (10 mL). Seal the vial with a Teflon-lined cap.

-

Irradiation: Place the vial in a photoreactor (approx. 2 cm from Blue LED source). Stir vigorously for 24 hours. Fan cooling is required to maintain temp < 35°C.

-

Workup: Dilute with EtOAc (20 mL), wash with Sat.

and Brine. Dry over -

Purification: Concentrate in vacuo. Purify via Flash Chromatography (Hexane/EtOAc gradient).

Visualization: Photoredox Catalytic Cycle

Figure 2: Dual catalytic cycle involving Iridium photocatalysis and Quinuclidine HAT (Hydrogen Atom Transfer).

Part 3: Purification & Characterization

Novel piperidine derivatives, particularly those synthesized via C-H activation, often result in racemic mixtures or complex diastereomers. Standard silica chromatography is insufficient for biological grade purity (>95%).

Chiral SFC Protocol

Supercritical Fluid Chromatography (SFC) is the industry standard for separating piperidine enantiomers.

| Parameter | Setting / Condition |

| Column | Chiralpak ID or IC (5 |

| Mobile Phase A | |

| Mobile Phase B | MeOH + 0.1% Isopropylamine (IPA) |

| Gradient | 5% to 40% B over 5 minutes |

| Back Pressure | 120 bar |

| Detection | UV (220 nm) & MS (ESI+) |

Critical Checkpoint: Ensure the basic modifier (Isopropylamine) is present to suppress peak tailing caused by the secondary/tertiary amine of the piperidine.

Part 4: Biological Validation (FLIPR Assay)

Piperidine derivatives are frequent pharmacophores in GPCR antagonists (e.g., CGRP, CCR5). The Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay is the gold standard for evaluating

Assay Protocol

Objective: Determine

-

Cell Seeding: Plate CHO-K1 cells stably expressing the target GPCR (e.g., C5aR1) into 384-well black-wall plates (10,000 cells/well). Incubate overnight at 37°C/5%

. -

Dye Loading: Remove media. Add 20

L of Fluo-4 AM (calcium-sensitive dye) in HBSS buffer containing 2.5 mM Probenecid (to inhibit dye efflux). Incubate for 60 min at 37°C. -

Compound Addition (Antagonist Mode):

-

Prepare serial dilutions of the piperidine derivative in HBSS (10-point curve, 1:3 dilution).

-

Add 10

L of compound solution to cells. -

Incubate for 15 min at Room Temperature (to allow equilibrium binding).

-

-

Agonist Challenge: Place plate in FLIPR Tetra system. The machine automatically injects the

concentration of the native agonist (e.g., C5a) while recording fluorescence. -

Data Analysis:

-

Measure Max-Min fluorescence units (RFU).

-

Normalize data to % Inhibition relative to control (Vehicle + Agonist).

-

Fit curve using a 4-parameter logistic equation to derive

.

-

References

-

Walker, M. M., Koronkiewicz, B., Chen, S., Houk, K. N., Mayer, J. M., & Ellman, J. A. (2020).[4] Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed

-Amino C–H Arylation and Epimerization.[2] Journal of the American Chemical Society, 142(18), 8194–8202.[5] [Link] -

Bhattacharya, S. K., et al. (2021). Discovery of Atogepant: A Potent, Orally Active, and Selective CGRP Receptor Antagonist for the Prevention of Migraine. Journal of Medicinal Chemistry. [Link]

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α‑Amino C–H Arylation and Epimerization [escholarship.org]

- 5. escholarship.org [escholarship.org]

Methodological & Application

Application Note & Protocol: Selective N-Alkylation of 4-(Aminomethyl)-N,N,1-trimethylpiperidin-4-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the selective N-alkylation of the primary amino group in 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine. This diamine presents unique synthetic challenges due to the steric hindrance around the primary amine and the presence of a tertiary amine. We present two robust protocols: reductive amination, which is the recommended method for achieving high selectivity and yield of the mono-alkylated product, and direct alkylation with alkyl halides as a viable alternative. This guide includes detailed step-by-step procedures, explanations of the underlying chemical principles, and troubleshooting advice to enable researchers to successfully synthesize N-alkylated derivatives of this complex scaffold, which is of interest in medicinal chemistry and drug discovery.

Introduction: The Challenge of Selective N-Alkylation

N-alkylation of primary amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds in pharmaceuticals and agrochemicals.[1] The target molecule, 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine, possesses two distinct amine functionalities: a primary amine and a tertiary amine. The primary amine is the target for alkylation. A significant challenge in the alkylation of this substrate is the steric hindrance around the primary aminomethyl group, which is attached to a quaternary carbon. This steric congestion can significantly impact reaction rates and require carefully optimized conditions.

Furthermore, the presence of the tertiary amine introduces the potential for undesired side reactions, such as quaternization, particularly under harsh alkylating conditions. Therefore, the choice of alkylation strategy must prioritize chemoselectivity for the primary amine and overcome the steric barrier to achieve efficient conversion.

This application note details two effective methods for the N-alkylation of 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine, with a strong recommendation for reductive amination as the more controlled and versatile approach.

Recommended Protocol: Reductive Amination

Reductive amination is a highly efficient and widely utilized method for the N-alkylation of amines.[1][2] This one-pot procedure involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[1][2] This method is particularly advantageous for the mono-alkylation of primary amines as it minimizes the overalkylation often observed with direct alkylation methods.[2][3]

Rationale for Reductive Amination

For the N-alkylation of 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine, reductive amination offers several key advantages:

-

High Selectivity: The reaction conditions are mild, and the use of specific reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) allows for the selective reduction of the imine in the presence of the carbonyl compound.[1]

-

Avoidance of Overalkylation: The stepwise nature of imine formation followed by reduction significantly reduces the likelihood of the secondary amine product reacting further to form a tertiary amine.[2][3]

-

Broad Substrate Scope: A wide variety of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.[1]

-

Milder Conditions: The reaction is typically carried out at room temperature, which helps to prevent side reactions like the quaternization of the tertiary amine.

Experimental Workflow for Reductive Amination

Caption: Workflow for Reductive Amination.

Detailed Step-by-Step Protocol for Reductive Amination

-

Reactant Preparation: In a round-bottom flask, dissolve 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1.0-1.2 equivalents) to the solution.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For sterically hindered or less reactive carbonyl compounds, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can be beneficial.[1]

-

Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise. Be cautious as the reaction may be exothermic.

-

Reaction Monitoring: Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).

-

Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine.[1]

Summary of Reaction Parameters for Reductive Amination

| Parameter | Recommended Condition | Rationale |

| Amine | 1.0 eq | Limiting reagent. |

| Aldehyde/Ketone | 1.0 - 1.2 eq | Slight excess ensures complete conversion of the amine. |

| Reducing Agent | NaBH(OAc)₃ (1.5 eq) | Mild and selective for imine reduction. |

| Solvent | DCM, DCE, MeOH | Common solvents for reductive amination. |

| Temperature | Room Temperature | Mild conditions prevent side reactions. |

| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the carbonyl compound. |

Alternative Protocol: Direct Alkylation with Alkyl Halides

Direct alkylation of amines with alkyl halides is a classical method for forming C-N bonds.[4] The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine attacks the electrophilic carbon of the alkyl halide.[4] However, this method often suffers from a lack of selectivity, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to overalkylation.[5]

Considerations for Direct Alkylation

-

Overalkylation: The primary drawback is the potential for the product to react further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium salt.[5][6]

-

Quaternization of Tertiary Amine: The tertiary amine present in the starting material could also react with the alkyl halide to form a quaternary ammonium salt, although this is less likely than the alkylation of the more nucleophilic primary amine.

-

Reaction Control: To favor mono-alkylation, a large excess of the starting amine can be used. However, this may not be practical if the amine is valuable.

Experimental Workflow for Direct Alkylation

Caption: Workflow for Direct Alkylation.

Detailed Step-by-Step Protocol for Direct Alkylation

-

Reactant Preparation: In a round-bottom flask, dissolve 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine (a significant excess, e.g., 3-5 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN).

-

Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents) to neutralize the hydrohalic acid formed during the reaction.

-

Alkyl Halide Addition: Add the alkyl halide (1.0 equivalent) dropwise to the mixture at room temperature or 0 °C to control the initial reaction rate.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the alkyl halide is consumed, as monitored by TLC or LC-MS.[1] Pay close attention to the formation of dialkylated byproducts.

-

Work-up: Upon completion, filter off any inorganic salts.

-

Extraction: Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[1]

-

Washing and Drying: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

-

Purification: Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.[1]

Summary of Reaction Parameters for Direct Alkylation

| Parameter | Recommended Condition | Rationale |

| Amine | 3 - 5 eq | A large excess favors mono-alkylation. |

| Alkyl Halide | 1.0 eq | Limiting reagent. |

| Base | K₂CO₃, Et₃N (2-3 eq) | Neutralizes the acid byproduct. |

| Solvent | DMF, MeCN | Polar aprotic solvents are suitable for SN2 reactions. |

| Temperature | 0 °C to 60 °C | Dependent on the reactivity of the alkyl halide. |

| Reaction Time | 2 - 12 hours | Monitor carefully to minimize overalkylation. |

Purification and Characterization

Independent of the chosen method, the purification and characterization of the final product are critical to ensure its identity and purity.

-

Purification: Flash column chromatography on silica gel is the most common method for purifying the N-alkylated product from unreacted starting materials and byproducts. A gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane), often with a small amount of a basic modifier like triethylamine to prevent streaking of the amine on the silica gel, is typically effective.

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the N-alkylated product. The appearance of new signals corresponding to the added alkyl group and shifts in the signals of the protons and carbons adjacent to the newly formed secondary amine will confirm a successful reaction.

-

Mass Spectrometry (MS): MS will confirm the molecular weight of the desired product.

-

Infrared (IR) Spectroscopy: The disappearance of the characteristic N-H stretching vibrations of the primary amine and the appearance of a single N-H stretch for the secondary amine can be observed.

-

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or no conversion | Steric hindrance, low reactivity of alkylating agent. | Increase reaction temperature, use a more reactive alkylating agent (e.g., alkyl iodide instead of chloride), or extend the reaction time. |

| Formation of dialkylated byproduct | The secondary amine product is reacting further. | Use reductive amination. For direct alkylation, use a larger excess of the starting amine. |

| Quaternization of the tertiary amine | Harsh reaction conditions. | Use milder conditions (lower temperature, less reactive alkylating agent). Reductive amination is preferred. |